molecular formula C18H21N7O2 B2540439 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034515-42-7

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2540439
CAS No.: 2034515-42-7
M. Wt: 367.413
InChI Key: DJMKUYTYRFADKZ-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a substituted 1,3,5-triazine moiety via a carboxamide bridge. Its structure integrates two pharmacologically significant motifs: the pyrazole ring, known for its role in medicinal chemistry (e.g., kinase inhibition), and the triazine group, which is often utilized in agrochemicals and drug design due to its electronic versatility.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMKUYTYRFADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step processes:

  • Formation of the Pyrazole Ring: Starting with phenylhydrazine and ethyl acetoacetate under acidic conditions.

  • Introduction of the Triazine Moiety: Using cyanuric chloride with the dimethylamino and methoxy groups.

  • Coupling Reaction: Merging the triazine derivative with the pyrazole intermediate via amide bond formation.

Industrial Production Methods:

In industrial settings, these reactions are scaled up using robust methods to ensure high yields and purity. Continuous flow chemistry can be used to enhance efficiency and safety by precisely controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives under mild conditions, often using reagents like potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce specific groups within the compound.

  • Substitution: The methoxy and dimethylamino groups provide sites for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, mild acids

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Nucleophiles like amines or thiols under basic or acidic conditions

Major Products:

The resulting products depend on the nature of the reactions but typically include various substituted or oxidized forms of the original compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves several chemical reactions that integrate the triazine and pyrazole moieties. The compound's structure features a triazine ring that enhances its biological activity and solubility in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to pyrazole derivatives. For instance, a series of pyrazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using MTT assays. The results indicated that these compounds exhibited good to excellent antitumor activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Compounds derived from pyrazole and triazine structures have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

Drug Development

The integration of the triazine moiety into pyrazole derivatives has led to the development of novel therapeutic agents. The unique structural features of these compounds allow for enhanced interaction with biological targets, making them suitable candidates for drug development in oncology and inflammatory disease management.

Enzymatic Inhibition

Studies have indicated that some derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, certain pyrazole-based compounds have been found to inhibit p38 MAP kinase, a target in the treatment of autoimmune disorders .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of pyrazole derivatives, several compounds were synthesized and tested against HepG2 cancer cells. Two notable compounds demonstrated IC50 values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM, showcasing their potential as effective anticancer agents compared to traditional therapies .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of pyrazole derivatives by assessing their ability to inhibit leukotriene production in vitro. The findings revealed significant inhibitory effects, suggesting their potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structural features:

  • Triazine Moiety: Offers distinct reactivity compared to other heterocycles.

  • Substituent Groups: Provide unique sites for chemical modification, unlike simpler analogs.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazine moiety distinguishes it from pyrazole-pyrazole (3a–3d) and thiazole-pyrimidine () analogs.
  • Substituents like dimethylamino and methoxy groups likely improve aqueous solubility compared to chloro or cyano groups in 3a–3d .
  • Synthetic routes for analogs in involve EDCI/HOBt-mediated amide coupling, suggesting a plausible method for synthesizing the target compound .

Physicochemical and Functional Properties

Melting Points and Stability

Compounds with electron-withdrawing groups (e.g., 3d with 4-fluorophenyl) exhibit higher melting points (181–183°C) compared to electron-donating substituents (e.g., 3c with p-tolyl: 123–125°C) .

Spectroscopic Features

  • NMR : Pyrazole protons in 3a–3d resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.6 ppm . The target compound’s triazine methyl and methoxy groups would likely produce distinct signals (e.g., δ 3.0–3.5 ppm for N(CH3)2).
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 417, comparable to 3a (m/z 403.1) but higher due to the triazine substituent .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C₁₆H₁₈N₄O₃
Molecular Weight 330.34 g/mol
CAS Number 2034276-05-4

The structure includes a triazine ring, which is known for its biological activity, and a pyrazole moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable pyrazole derivative under controlled conditions. This multi-step synthesis often requires optimization of reaction conditions to achieve high yields and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription or translation processes.

These mechanisms contribute to its potential therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

MicroorganismMIC (μg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16

These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (μM)
HeLa (cervical cancer) 15
MCF7 (breast cancer) 20
A549 (lung cancer) 25

The anticancer activity is likely due to its ability to induce apoptosis and inhibit cell cycle progression.

Case Studies

Several studies have explored the biological activity of similar compounds in the pyrazole and triazine families:

  • Study on Triazine Derivatives : A study demonstrated that derivatives similar to this compound exhibited enhanced antimicrobial activity due to structural modifications that increased hydrophobic interactions with microbial membranes .
  • Pyrazole Compounds in Cancer Research : Research has shown that pyrazole derivatives can effectively target cancer cell signaling pathways, leading to reduced tumor growth in animal models .

Q & A

Q. What alternative synthetic routes exist for scale-up?

  • Methodological Answer : Explore:
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 20 minutes) .
  • Flow chemistry : Improves mixing and heat transfer for exothermic steps (e.g., triazine ring closure) .

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